molecular formula C13H22Cl2N2 B2803939 N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-79-4

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No. B2803939
CAS RN: 1853217-79-4
M. Wt: 277.23
InChI Key: OKUHZWMIAHZWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1853217-79-4 . It has a molecular weight of 277.24 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Development of PROTACs

This compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

Synthesis of Indole-Carboxamides

It is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphaviruses .

Anticancer Research

Piperidine derivatives, including this compound, have been utilized in anticancer research . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antimicrobial Activity

Piperidine derivatives have shown antimicrobial activity . They have been utilized as antimicrobial, antifungal, and antiviral agents .

Anti-inflammatory and Analgesic Applications

Piperidine derivatives have been used as anti-inflammatory and analgesic agents . They have shown potential in treating conditions like inflammation and pain .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have potential in treating conditions related to mental health .

Non-linear Optics

Molecular simulation methods have been used to describe the arrangement of intercalated molecules like this compound within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This could illustrate potential use of these materials in non-linear optics .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The compound’s potential use as a linker in PROTAC development suggests that it could play a role in the development of new drugs for targeted protein degradation . This is a rapidly evolving field with significant potential for the treatment of various diseases, including cancer.

properties

IUPAC Name

N-methyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHZWMIAHZWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.